Vanzacaftor's Potency in Correcting F508del-CFTR Maturation vs. Elexacaftor
In a direct head-to-head in vitro comparison using HEK-293 cells stably expressing F508del-CFTR, vanzacaftor demonstrated greater potency and efficacy in correcting the protein maturation defect compared to elexacaftor. Vanzacaftor exhibited an EC50 of 2.6 µM, whereas elexacaftor had an EC50 of 5.5 µM, indicating approximately 2.1-fold higher potency [1]. At an equimolar concentration of 3 µM, vanzacaftor was approximately five times more effective than elexacaftor at increasing the abundance of mature, fully glycosylated CFTR (band C) protein, as quantified by immunoblotting relative to the loading control calnexin [1]. Despite this superiority in protein maturation, the maximal CFTR channel activity induced by both correctors was similar when measured by a fluorescence-based membrane potential assay [1].
| Evidence Dimension | EC50 for F508del-CFTR correction (potency) and mature CFTR protein abundance (efficacy at 3 µM) |
|---|---|
| Target Compound Data | EC50 = 2.6 µM; mature CFTR abundance increased by ~5x relative to control at 3 µM |
| Comparator Or Baseline | Elexacaftor: EC50 = 5.5 µM; mature CFTR abundance increased by ~1x relative to control at 3 µM |
| Quantified Difference | EC50: 2.6 µM vs. 5.5 µM (~2.1-fold lower); Mature CFTR: ~5x higher for vanzacaftor at 3 µM |
| Conditions | HEK-293 cells stably expressing F508del-CFTR; immunoblotting with calnexin loading control; fluorescence-based membrane potential assay |
Why This Matters
This data informs researchers that vanzacaftor is a more potent corrector of the F508del-CFTR protein folding defect at the molecular level, a key consideration when designing in vitro assays or selecting a corrector with higher intrinsic efficacy on the protein trafficking pathway.
- [1] EPS7.01: Comparing elexacaftor and vanzacaftor: impact on CFTR functional rescue and protein maturation. Journal of Cystic Fibrosis. 2025;24(Supplement 2):S123. View Source
